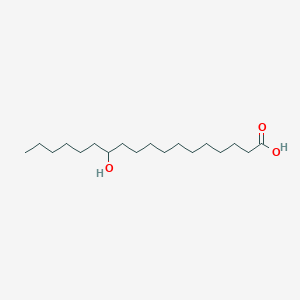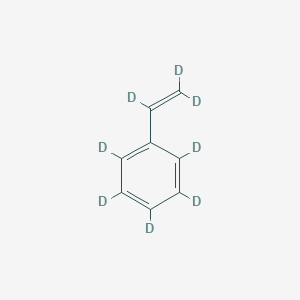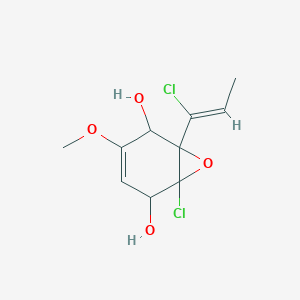
2'-デオキシシチジン 5'-三リン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DCTP is a 2'-deoxycytidine phosphate having cytosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate. It is a conjugate acid of a dCTP(3-).
dCTP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Deoxycytidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxycytidine-5'-triphosphate is a natural product found in Homo sapiens, Bos taurus, and Apis cerana with data available.
dCTP is a metabolite found in or produced by Saccharomyces cerevisiae.
科学的研究の応用
分子生物学: DNA 合成
分子生物学において、dCTP-Na2 は DNA ポリメラーゼにとって重要な基質であり、細胞複製と PCR 増幅中の DNA 合成を促進します 。それはグアニンとの相補的塩基対合によって成長中の DNA 鎖に組み込まれます。
遺伝学: DNA シーケンス
dCTP-Na2 は DNA シーケンス技術において重要な役割を果たし、シーケンスプロセス中に DNA 鎖に組み込まれ、遺伝配列の決定を可能にします 。
生化学: 酵素研究
生化学者は、dCTP-Na2 を使用してヌクレオチドプールと酵素の特異性、特にさまざまな DNA ポリメラーゼと逆転写酵素の組み込みの好みを研究しています 。
薬理学: 薬物開発
薬理学では、dCTP-Na2 はヌクレオチドアナログと DNA ポリメラーゼの相互作用を理解するために使用され、これは抗ウイルス薬や抗がん剤の開発に不可欠です 。
バイオテクノロジー: 遺伝子工学
dCTP-Na2 は、クローニングや遺伝子発現研究のための遺伝子工学において不可欠であり、宿主生物への形質転換のために組み換え DNA 分子を構築するために使用されます 。
医学: 診断アッセイ
医学診断では、dCTP-Na2 は、疾患に関連する特定の遺伝子マーカーの検出のためのルシフェラーゼレポーターアッセイなどのアッセイで使用されます 。
研究: DNA 修復機構の研究
研究者は、dCTP-Na2 を使用して DNA 修復機構を調査し、細胞が損傷に対する反応でどのように遺伝子完全性を維持するかを理解しています 。
教育: 研修とスキル開発
dCTP-Na2 は、学生や研究者を分子生物学技術のトレーニングに使用されており、DNA 操作の実践的な経験を提供しています 。
作用機序
Target of Action
The primary target of 2’-Deoxycytidine 5’-triphosphate disodium salt (dCTP) is DNA polymerase , an enzyme that synthesizes DNA . DNA polymerase uses dCTP as a substrate during DNA replication and repair .
Mode of Action
dCTP interacts with DNA polymerase to facilitate the addition of deoxycytidine to the growing DNA strand during replication . It pairs with the base guanine in the template strand, contributing to the fidelity of DNA replication .
Biochemical Pathways
dCTP is involved in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can also be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .
Pharmacokinetics
Its bioavailability would be influenced by factors such as cellular uptake, intracellular metabolism, and efflux .
Result of Action
The incorporation of dCTP into the growing DNA strand during replication helps ensure the accurate copying of genetic information . This is crucial for maintaining genomic stability and preventing mutations .
Action Environment
The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect its interaction with DNA polymerase . Additionally, the presence of other nucleotides and the overall cellular nucleotide pool can impact its utilization in DNA synthesis .
Safety and Hazards
生化学分析
Biochemical Properties
2’-Deoxycytidine 5’-triphosphate disodium salt is involved in DNA polymerase-driven reactions such as polymerase chain reaction (PCR) and DNA sequencing . It interacts with DNA polymerases and reverse transcriptases, facilitating the incorporation of deoxycytidine into the growing DNA strand . The compound’s interaction with these enzymes is essential for the accurate replication and transcription of genetic material.
Cellular Effects
2’-Deoxycytidine 5’-triphosphate disodium salt influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by serving as a substrate for DNA polymerases, which are crucial for maintaining genomic integrity . The compound also impacts gene expression by enabling the synthesis of DNA, which is necessary for transcription and subsequent protein production.
Molecular Mechanism
At the molecular level, 2’-Deoxycytidine 5’-triphosphate disodium salt exerts its effects by binding to DNA polymerases and reverse transcriptases . This binding facilitates the incorporation of deoxycytidine into the DNA strand, enabling the elongation of the DNA molecule. The compound’s role in enzyme activation and inhibition is critical for the regulation of DNA synthesis and repair processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2’-Deoxycytidine 5’-triphosphate disodium salt are essential considerations. The compound is stable when stored at -20°C and is shipped in dry ice to maintain its integrity . Over time, the effects of the compound on cellular function can be observed in both in vitro and in vivo studies, providing insights into its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2’-Deoxycytidine 5’-triphosphate disodium salt vary with different dosages in animal models. At optimal doses, the compound supports DNA synthesis and cellular function. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2’-Deoxycytidine 5’-triphosphate disodium salt is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which are essential for the incorporation of deoxycytidine into DNA . The compound’s role in these pathways is crucial for maintaining genomic stability and supporting cellular metabolism.
Transport and Distribution
Within cells and tissues, 2’-Deoxycytidine 5’-triphosphate disodium salt is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring its availability for DNA synthesis and repair processes .
Subcellular Localization
The subcellular localization of 2’-Deoxycytidine 5’-triphosphate disodium salt is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is delivered to specific compartments or organelles where it can exert its biochemical functions effectively .
特性
CAS番号 |
102783-51-7 |
|---|---|
分子式 |
C9H16N3NaO13P3 |
分子量 |
490.15 g/mol |
IUPAC名 |
disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/t5-,6+,8+;/m0./s1 |
InChIキー |
LGBCCCDMDYLZAZ-OERIEOFYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
物理的記述 |
Solid |
関連するCAS |
102783-51-7 3770-58-9 |
同義語 |
2’-Deoxycytidine 5’-(Tetrahydrogen Triphosphate) Disodium Salt; 2’-DeoxyCTP Disodium; 2’-Deoxycytidine 5’-Triphosphate Disodium; 5’-DCTP Disodium; Deoxy-5’-CTP Disodium; Deoxy-CTP Disodium; Deoxycytidine 5’-Triphosphate Disodium; Deoxycytidine Tripho |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)












